molecular formula C12H22N2O4 B067240 Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 183742-33-8

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No. B067240
M. Wt: 258.31 g/mol
InChI Key: VLMVFRLASKOYKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives involves several steps, characterized by reactions such as esterification, hydrazide formation, and nucleophilic substitution. Kulkarni et al. (2016) described the synthesis of related N-Boc piperazine derivatives, including an ester derivative, highlighting the use of spectroscopic methods (FT-IR, 1H & 13C NMR, LCMS) for characterization and X-ray diffraction analysis for structure confirmation (Kulkarni et al., 2016).

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine derivatives has been determined using X-ray diffraction, revealing various conformations and crystal packing arrangements. Mamat et al. (2012) reported on the crystal and molecular structure of a similar compound, providing insights into bond lengths and angles typical for piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves interactions that are crucial for its potential applications. Studies have explored its reactions, such as condensation and substitution, to produce compounds with varied functional groups and potential biological activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Physical Properties Analysis

Physical properties such as crystallinity, melting points, and solubility are determined by the compound's molecular structure. The crystallography studies provide insights into the crystalline structure and its influence on the physical properties of tert-butyl piperazine derivatives (Gumireddy et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for understanding the applications of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. Research has explored its antibacterial, antifungal, and anthelmintic activities, providing insights into its moderate activity against microorganisms (Kulkarni et al., 2016).

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. For example, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, including an ester derivative and a hydrazide derivative, and characterized them using spectroscopic studies and single crystal X-ray diffraction analysis. The antibacterial and antifungal activities of these compounds were also evaluated, showing moderate activity against several microorganisms (Kulkarni et al., 2016).

Crystal and Molecular Structure

Mamat, Flemming, & Köckerling (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, a compound closely related to Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. The study provided detailed information on bond lengths and angles, contributing to the understanding of the structural properties of this class of compounds (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

Antibacterial and Anthelmintic Activities

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activities. The compound exhibited poor antibacterial but moderate anthelmintic activity, suggesting potential applications in treating parasitic infections (Sanjeevarayappa et al., 2015).

Chemical Synthesis and Applications

Synthetic Routes and Applications

Several studies have focused on the synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives, highlighting their importance as intermediates in the synthesis of biologically active compounds. For instance, Liu Ya-hu (2010) synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for benzimidazole compounds, through a low-cost amination process (Liu Ya-hu, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVFRLASKOYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373559
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

CAS RN

183742-33-8
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-piperazineacetate
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Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Boc-piperazine-2-acetate
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Synthesis routes and methods I

Procedure details

The 13.7 g (40 mmol) of methyl 1,4-dibenzylpiperazine-2-acetate, 150 mL of MeOH, 50 mL of 1 N HCl (aqueous) and 3 g of 10% Pd/C were combined and hydrogenated with H2 (50 psi) for 24 hours. The reaction was filtered, the filtrate was concentrated in vacuo to remove most of the MeOH, and the residue was made basic with K2CO3 to pH=9-10, and 9.8 g (40 mmol) of BOC-ON was added slowly at 0° C. The reaction was stirred at 0° for 1 hour, allowed to warm up to room temperature, stirred for 2 hours, and extracted with ethyl acetate (2×200 mL). The combined extracts were treated with 50 mL of 10% HCl (aqueous). The aqueous layer was washed with ethyl acetate, basified with K2CO3 and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give 7.89 g of methyl 4-Boc-piperazine-2-acetate; 1H NMR (CDCl3) δ 1.4 (s,9), 2.31 (dd,1), 2.37 (dd, 1), 2.55 (b, 1), 2.69-3.02 (m,4), 3.75 (s,3), 3.88 (b, 2).
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.8 g
Type
reactant
Reaction Step Four
Name
Quantity
3 g
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The product of example 22A (9.78 g, 28.9 mmol) was combined with 20% Pd(OH)2—C (wet, 1.96 g) in methanol (100 mL) and 12 M aqueous HCl (2.9 mL, 35 mmol). The mixture was stirred under hydrogen (30 psi) at room temperature for 22 hours, then filtered and concentrated under vacuum. The residue was combined with 20% aqueous K2CO3 (40 mL) and ethyl acetate (50 mL), and the mixture stirred with ice-cooling as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Aldrich, 7.12 g, 28.9 mmol) was added gradually over 5 minutes. The mixture was stirred with ice cooling for 1 hour, then it was allowed to warm to room temperature for 2 hours. The mixture was extracted with ethyl acetate (2×100 mL) and the combined ethyl acetate washes were extracted with 10% aqueous HCl (40 mL). The aqueous layer was washed with ethyl acetate (30 mL), then made basic (pH˜9) by gradual addition of solid K2CO3 (11.8 g). Ethyl acetate (80 mL) was added, and the mixture was stirred at room temperature for 30 minutes. The aqueous phase was separated, and the organic phase was washed with brine (50 mL), dried (MgSO4) and concentrated under vacuum to leave the title compound: 1H NMR (300 MHz, CDCl3) δ ppm 1.46 (s, 9H), 2.31-2.49 (m, 2H), 2.50-2.68 (m, 1H), 2.72-2.81 (m, 1H), 2.82-2.98 (m, 2H), 2.98-3.09 (m, 1H), 3.70 (s, 3H), 3.90 (d, J=9.9 Hz, 2H); MS (DCI) m/z 259 (M+H)+.
Quantity
9.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2—C
Quantity
1.96 g
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
7.12 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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